molecular formula C22H18N6O4S2 B11093598 N-[(2-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}hydrazinyl)carbonothioyl]-2-oxo-2H-chromene-3-carboxamide

N-[(2-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}hydrazinyl)carbonothioyl]-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B11093598
M. Wt: 494.6 g/mol
InChI Key: BMPNTJIBIQRHGE-UHFFFAOYSA-N
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Description

N-[(2-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}hydrazinyl)carbonothioyl]-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of phenyl-1,2,4-triazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}hydrazinyl)carbonothioyl]-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, including the cyclization of appropriate precursors. One common method involves the reaction of carboxylic acid hydrazides with aryl isothiocyanates, followed by cyclization to form the triazole ring . The reaction conditions often require an alkaline medium and specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions are essential to achieve high yields and purity. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

N-[(2-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}hydrazinyl)carbonothioyl]-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(2-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}hydrazinyl)carbonothioyl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to bind to various enzymes and receptors, inhibiting their activity and leading to the desired biological effects . The compound’s ability to induce apoptosis in cancer cells and its antioxidant properties are attributed to its interaction with cellular pathways involved in oxidative stress and cell survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}hydrazinyl)carbonothioyl]-2-oxo-2H-chromene-3-carboxamide stands out due to its unique combination of the triazole and chromene moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H18N6O4S2

Molecular Weight

494.6 g/mol

IUPAC Name

N-[[[2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]carbamothioyl]-2-oxochromene-3-carboxamide

InChI

InChI=1S/C22H18N6O4S2/c1-13-24-27-22(28(13)15-8-3-2-4-9-15)34-12-18(29)25-26-21(33)23-19(30)16-11-14-7-5-6-10-17(14)32-20(16)31/h2-11H,12H2,1H3,(H,25,29)(H2,23,26,30,33)

InChI Key

BMPNTJIBIQRHGE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N1C2=CC=CC=C2)SCC(=O)NNC(=S)NC(=O)C3=CC4=CC=CC=C4OC3=O

Origin of Product

United States

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